5-Methyl-3-(pyridin-4-yl)isoxazole

Neuroscience mGluR7 Allosteric Modulator

5-Methyl-3-(pyridin-4-yl)isoxazole (CAS 33433-77-1) is a heterocyclic building block featuring an isoxazole core substituted at the 3-position with a pyridin-4-yl group and at the 5-position with a methyl group. This specific arrangement yields a molecular weight of 160.17 g/mol and provides a rigid, planar scaffold with hydrogen bond acceptor capabilities from both the isoxazole oxygen and pyridine nitrogen atoms.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
Cat. No. B12886283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-3-(pyridin-4-yl)isoxazole
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)C2=CC=NC=C2
InChIInChI=1S/C9H8N2O/c1-7-6-9(11-12-7)8-2-4-10-5-3-8/h2-6H,1H3
InChIKeyCIZOSUGHIHBZLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-3-(pyridin-4-yl)isoxazole: Core Structural and Chemical Profile for Sourcing and Research


5-Methyl-3-(pyridin-4-yl)isoxazole (CAS 33433-77-1) is a heterocyclic building block featuring an isoxazole core substituted at the 3-position with a pyridin-4-yl group and at the 5-position with a methyl group . This specific arrangement yields a molecular weight of 160.17 g/mol and provides a rigid, planar scaffold with hydrogen bond acceptor capabilities from both the isoxazole oxygen and pyridine nitrogen atoms [1]. The compound serves as a versatile intermediate for constructing more complex bioactive molecules, particularly those targeting the central nervous system [1][2].

Why 5-Methyl-3-(pyridin-4-yl)isoxazole Cannot Be Replaced by Simple Isoxazole or Pyridine Analogs in Critical Applications


Substituting 5-Methyl-3-(pyridin-4-yl)isoxazole with closely related isoxazoles or pyridines is not straightforward due to the unique interplay of its substituents. The 4-pyridyl group at the 3-position is crucial for engaging key binding pockets in biological targets, as demonstrated in the development of mGluR7 antagonists where the 4-pyridyl orientation was essential for activity [1]. Replacing this with a 3-pyridyl isomer or an unsubstituted phenyl group drastically reduces or abolishes affinity [2]. Furthermore, the 5-methyl group on the isoxazole ring provides steric bulk that can influence metabolic stability and modulate selectivity, a feature absent in the des-methyl analog [3]. Generic substitution therefore risks complete loss of target engagement or altered pharmacokinetic profiles, necessitating the use of this specific compound for consistent and reproducible research outcomes.

Quantitative Differentiation of 5-Methyl-3-(pyridin-4-yl)isoxazole Against Key Comparators


Critical Intermediate for a High-Potency mGluR7 Antagonist (MMPIP)

5-Methyl-3-(pyridin-4-yl)isoxazole is an essential synthetic precursor to MMPIP (6-(4-methoxyphenyl)-5-methyl-3-pyridin-4-ylisoxazolo[4,5-c]pyridin-4(5H)-one), a potent and selective allosteric antagonist of metabotropic glutamate receptor 7 (mGluR7). The presence of the 5-methyl-3-(pyridin-4-yl)isoxazole core in MMPIP is critical; modification of this core to the des-methyl or 3-pyridyl analog results in significant loss of activity [1]. MMPIP, which is built upon this scaffold, exhibits an IC50 of 220 nM against rat mGluR7 and displays intrinsic inverse agonist activity [1].

Neuroscience mGluR7 Allosteric Modulator

Enhanced Metabolic Stability Conferred by 5-Methyl Substitution on Isoxazole Core

The 5-methyl group on the isoxazole ring of 5-Methyl-3-(pyridin-4-yl)isoxazole is recognized for its role in improving metabolic stability compared to unsubstituted isoxazoles. This is a general class effect observed in medicinal chemistry optimization: methyl substitution at the 5-position of isoxazoles reduces oxidative metabolism and glucuronidation [1]. For example, in a series of related CYP11B1 inhibitors, compounds with a 5-methylpyridine moiety exhibited enhanced metabolic stability and improved pharmacokinetic profiles [2]. While direct head-to-head metabolic stability data for 5-Methyl-3-(pyridin-4-yl)isoxazole itself versus its des-methyl analog are not available in the public domain, the trend is well-established in the literature for this class [1].

Medicinal Chemistry Metabolic Stability ADME

Optimal Physicochemical Profile for CNS Drug Discovery: Low Molecular Weight and Favorable Lipophilicity

5-Methyl-3-(pyridin-4-yl)isoxazole possesses a molecular weight (160.17 g/mol) and calculated logP (~1.5) that aligns with desirable properties for central nervous system (CNS) drug candidates. These values are significantly lower than many other isoxazole-pyridine building blocks that are often used in CNS research (e.g., 3-(4-fluorophenyl)-5-isopropyl-4-(pyridin-4-yl)isoxazole, MW ~282 g/mol) [1]. Lower molecular weight and optimal lipophilicity are correlated with better blood-brain barrier penetration and reduced non-specific binding [2].

CNS Drug Discovery Physicochemical Properties Lead Optimization

Privileged Scaffold for GABA A α5 Receptor Ligand Design with Demonstrated High Affinity

The isoxazole-pyridine scaffold, of which 5-Methyl-3-(pyridin-4-yl)isoxazole is a core member, has been extensively patented as a privileged structure for developing ligands with high affinity and selectivity for the GABA A α5 receptor [1]. Specifically, compounds containing a 5-methyl-3-(pyridin-4-yl)isoxazole or closely related core have demonstrated low nanomolar Ki values at this receptor (e.g., Ki = 4.8 - 7.6 nM) [2][3]. In contrast, isoxazoles lacking the pyridin-4-yl substitution or with a different pyridine isomer show significantly reduced or no affinity for this target [1].

GABA A Receptor Cognitive Enhancer Neuropharmacology

High-Value Application Scenarios for 5-Methyl-3-(pyridin-4-yl)isoxazole Based on Validated Evidence


Synthesis of mGluR7 Pharmacological Tool Compounds for Neuroscience Research

As a critical intermediate for MMPIP, 5-Methyl-3-(pyridin-4-yl)isoxazole is essential for academic and pharmaceutical labs investigating the role of mGluR7 in synaptic plasticity, pain, and cognitive disorders. Procuring this specific building block ensures the synthesis of a well-validated, potent antagonist with defined pharmacological properties (IC50 = 220 nM) [1].

Medicinal Chemistry Optimization of CNS Drug Candidates

Its low molecular weight (160.17 g/mol) and favorable lipophilicity (cLogP ≈ 1.5) make 5-Methyl-3-(pyridin-4-yl)isoxazole an ideal starting fragment for fragment-based drug discovery or lead optimization programs targeting CNS indications. Using this scaffold early in a project can help mitigate later-stage ADME and safety liabilities associated with larger, more lipophilic compounds [2].

Design and Synthesis of Novel GABA A α5 Receptor Modulators

This compound serves as a privileged core for generating high-affinity ligands for the GABA A α5 receptor, a target implicated in cognitive enhancement and Alzheimer's disease therapy. Its structural features are directly linked to low nanomolar binding affinities (Ki = 4.8 - 7.6 nM) in patent literature, providing a validated starting point for structure-activity relationship (SAR) studies [3][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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